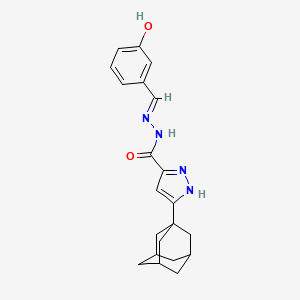
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in many areas of research, including medicine, pharmacology, and nanotechnology. In
作用機序
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This inhibition can lead to the suppression of tumor growth, the reduction of blood glucose levels, and the prevention of cognitive decline.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can reduce tumor growth, lower blood glucose levels, and improve cognitive function.
実験室実験の利点と制限
One advantage of using 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the mechanisms of various diseases. Another advantage is its potential as a drug delivery system, which can be useful in developing new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are many future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. One direction is the development of new drugs based on this compound. Another direction is the study of this compound as a nanomaterial for various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in many areas of research. Its complex synthesis method, potential as a drug delivery system, and ability to inhibit the activity of certain enzymes make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成法
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex process that requires several steps. The first step involves the reaction between 1-adamantylamine and ethyl acetoacetate in the presence of sodium hydride. This reaction produces 1-(1-adamantyl)-3-oxobutan-2-yl acetate, which is then reacted with hydrazine hydrate to produce 1-(1-adamantyl)-3-hydrazinobutan-2-one. The final step involves the reaction between 1-(1-adamantyl)-3-hydrazinobutan-2-one and 3-hydroxybenzaldehyde in the presence of acetic acid to produce this compound.
科学的研究の応用
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a drug delivery system and as a drug target. In nanotechnology, this compound has been studied for its potential as a nanomaterial for various applications.
特性
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-17-3-1-2-13(7-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-4-15(10-21)6-16(5-14)11-21/h1-3,7-8,12,14-16,26H,4-6,9-11H2,(H,23,24)(H,25,27)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZODMGIMEAHM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
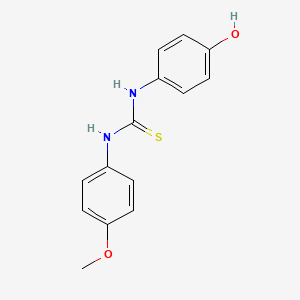
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
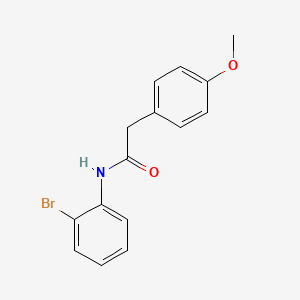
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
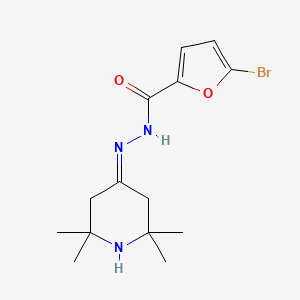
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

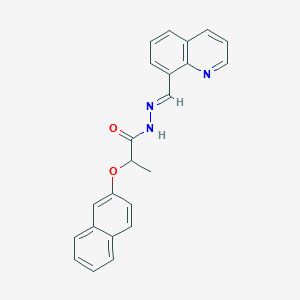
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
